![molecular formula C11H18O B14585802 Bicyclo[5.2.2]undecan-8-one CAS No. 61244-48-2](/img/structure/B14585802.png)
Bicyclo[5.2.2]undecan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[522]undecan-8-one is a bicyclic compound characterized by its unique structure, which consists of two interconnected rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.2]undecan-8-one can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This process typically requires the use of reagents such as diethylaluminum chloride (Et₂AlCl) to facilitate the rearrangement, resulting in the formation of the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Bicyclo[5.2.2]undecan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique bicyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Bicyclo[5.2.2]undecan-8-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: this compound can be used in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
作用机制
The mechanism by which Bicyclo[5.2.2]undecan-8-one exerts its effects is related to its molecular structure. The compound can interact with various molecular targets, including enzymes and receptors, through specific binding interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Bicyclo[5.3.1]undecan-11-one: This compound shares a similar bicyclic structure but differs in the arrangement of its rings and functional groups.
Bicyclo[6.3.0]undecane: Another related compound with a different ring system, often studied for its unique chemical properties.
Uniqueness
Bicyclo[522]undecan-8-one is unique due to its specific ring structure and the resulting chemical properties
属性
CAS 编号 |
61244-48-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
bicyclo[5.2.2]undecan-8-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-2-1-3-5-10(11)7-6-9/h9-10H,1-8H2 |
InChI 键 |
DDJVCRRKBXHLGU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CCC(CC1)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


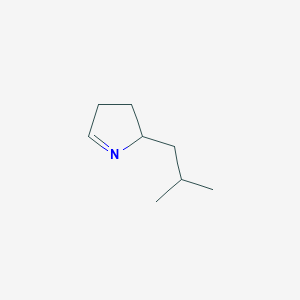
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
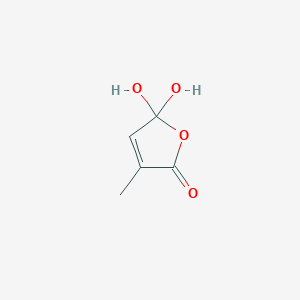
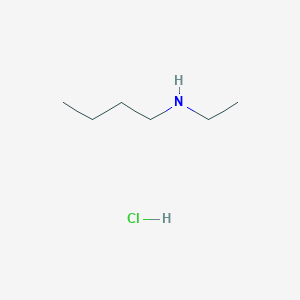
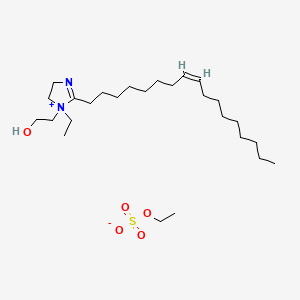
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
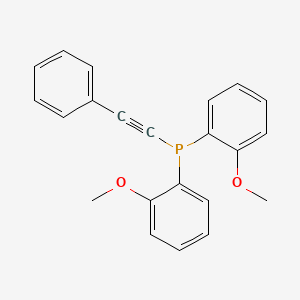
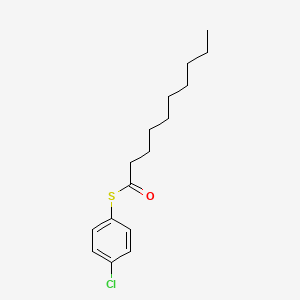
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
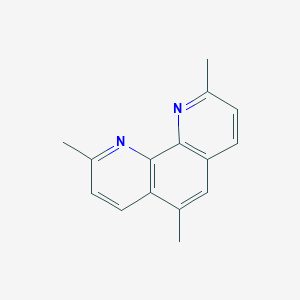
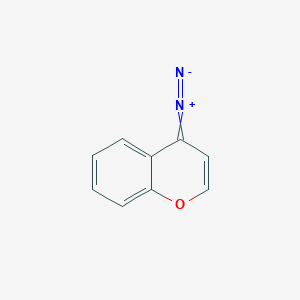
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
